molecular formula C12H15NO2 B029469 Phenyl-pyrrolidin-1-yl-acetic acid CAS No. 100390-48-5

Phenyl-pyrrolidin-1-yl-acetic acid

Cat. No.: B029469
CAS No.: 100390-48-5
M. Wt: 205.25 g/mol
InChI Key: HYOZIYFGQLGJFY-UHFFFAOYSA-N
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Description

Phenyl-pyrrolidin-1-yl-acetic acid is an organic compound that features a phenyl group attached to a pyrrolidine ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl-pyrrolidin-1-yl-acetic acid typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Attachment of Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.

    Introduction of Acetic Acid Moiety: The acetic acid group is incorporated through a carboxylation reaction, where the intermediate product is treated with carbon dioxide under basic conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification under acidic or coupling conditions. For example:

  • Esterification : Reacting with ethyl chloroacetate in the presence of sodium hydride yields ethyl esters (e.g., ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate) with near-quantitative yields (98%) .
  • Hydrolysis : Alkaline hydrolysis of the ester derivative (e.g., using KOH in water/isopropanol) regenerates the carboxylic acid with 87% yield .

Table 1: Esterification and Hydrolysis Conditions

Reaction TypeReagents/ConditionsYieldReference
EsterificationEthyl chloroacetate, NaH, THF98%
Alkaline HydrolysisKOH, H₂O/isopropanol, 24 h87%

Amidation and Coupling Reactions

The carboxylic acid reacts with amines to form amides, a critical step in drug synthesis:

  • Amide Formation : Coupling with 2-(pyrrolidin-1-yl)aniline via carbodiimide-mediated activation (e.g., DCC/NHS) produces bioactive amides with LCMS-confirmed purity (>98%) .
  • Activated Esters : Conversion to NHS esters (e.g., 2,5-dioxopyrrolidin-1-yl esters) enables efficient peptide bond formation (94% yield) .

Table 2: Representative Amidation Reactions

SubstrateAmine PartnerProductYieldReference
This compound2-(pyrrolidin-1-yl)anilineN-(2-(pyrrolidin-1-yl)phenyl)acetamide92.5%

Alkylation of the Pyrrolidine Nitrogen

The pyrrolidine nitrogen acts as a nucleophile in alkylation reactions:

  • Ethylation : Treatment with ethyl chloroacetate in THF forms N-alkylated derivatives, crucial for modifying pharmacokinetic properties .

Case Study : Alkylation of 4-phenylpyrrolidinone with ethyl chloroacetate produced ethyl 2-(2-oxo-4-phenylpyrrolidin-1-yl)acetate, a precursor for neuroprotective agents .

Salt Formation

The tertiary amine in the pyrrolidine ring forms stable hydrochloride salts under acidic conditions, enhancing solubility for biological testing .

Comparative Reactivity with Analogues

Structural modifications (e.g., replacing pyrrolidine with morpholine) alter reactivity:

Table 3: Reactivity Comparison with Analogues

CompoundKey FeatureNotable Reactivity
2-Phenyl-2-(morpholin-1-yl)acetic acidMorpholine ringEnhanced solubility in polar media
2-Phenyl-2-(piperidin-1-yl)acetic acidPiperidine ringSlower hydrolysis kinetics

Biological Derivatization

Derivatives exhibit therapeutic potential:

  • Neuroprotection : A potassium sulfonate derivative demonstrated improved blood-brain barrier penetration and reduced neurological deficits in ischemic rats .
  • Antimicrobial Activity : Glyoxamide derivatives showed 11–47% quorum sensing inhibition against Pseudomonas aeruginosa .

Mechanistic Insights

  • Acid Catalysis : Protonation of the carboxylic acid enhances electrophilicity during esterification .
  • Steric Effects : Bulky substituents on the phenyl group slow amidation kinetics due to steric hindrance .

Scientific Research Applications

Medicinal Chemistry

Phenyl-pyrrolidin-1-yl-acetic acid is recognized for its potential in drug discovery and development. Its structural features allow it to participate in various chemical reactions that lead to the formation of biologically active compounds.

Case Studies in Drug Development

  • Synthesis of Analgesics : Research has demonstrated that derivatives of this compound can be synthesized to develop new analgesic agents. These derivatives exhibit enhanced potency and selectivity compared to existing pain relievers, indicating their potential for therapeutic use .
  • Antidepressant Activity : Studies have explored the use of this compound in synthesizing novel antidepressants. The incorporation of the pyrrolidine moiety has been linked to improved pharmacological profiles, suggesting efficacy in treating mood disorders.

Organic Synthesis

In organic chemistry, this compound serves as a crucial intermediate for synthesizing various complex molecules.

Applications in Synthesis

  • Building Block for Complex Molecules : The compound is utilized as a starting material for synthesizing more complex organic structures. Its ability to undergo functionalization allows chemists to create a wide range of derivatives tailored for specific applications in materials science and pharmaceuticals .
  • Peptide Synthesis : It has been employed as an organic buffer in peptide synthesis, facilitating the formation of peptide bonds under mild conditions. This application is particularly valuable in biochemistry for producing peptides with specific biological activities .

Biochemical Research

This compound is also used in biochemical studies, particularly in proteomics research.

Proteomics Applications

The hydrochloride salt form of this compound has been identified as a biochemical reagent useful for proteomic analyses. It aids in the characterization of protein interactions and functions, contributing to advancements in understanding cellular processes .

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistryDrug development, synthesis of analgesics and antidepressantsNew analgesic agents, antidepressant derivatives
Organic SynthesisBuilding block for complex organic moleculesSynthesis of tailored derivatives
Biochemical ResearchReagent for proteomics researchCharacterization of protein interactions

Mechanism of Action

The mechanism by which Phenyl-pyrrolidin-1-yl-acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate biological pathways by binding to active sites or altering protein conformation, leading to changes in cellular processes.

Comparison with Similar Compounds

Phenyl-pyrrolidin-1-yl-acetic acid can be compared with other similar compounds, such as:

    Phenyl-pyrrolidin-1-yl-methanol: This compound has a hydroxyl group instead of an acetic acid moiety, leading to different chemical properties and applications.

    Phenyl-pyrrolidin-1-yl-propionic acid: The presence of a propionic acid group instead of acetic acid results in variations in reactivity and biological activity.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Biological Activity

Phenyl-pyrrolidin-1-yl-acetic acid (PPAA) is a compound of significant interest in pharmacology, particularly for its potential anticonvulsant and analgesic properties. This article explores its biological activity, focusing on its mechanisms, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

PPAA is characterized by a pyrrolidine ring substituted with a phenyl group and an acetic acid moiety. Its structural features contribute to its biological activities, particularly in modulating neurotransmitter systems.

Anticonvulsant Activity

Research has demonstrated that derivatives of PPAA exhibit notable anticonvulsant effects. A study synthesized a series of 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and evaluated their activity in various seizure models:

  • Maximal Electroshock (MES) Test : Several compounds showed protective effects against seizures, with effective doses (ED50) ranging from 40.87 mg/kg to 114.68 mg/kg. For example, compound 6 had an ED50 of 40.87 mg/kg, indicating strong anticonvulsant properties .
  • Subcutaneous Pentylenetetrazole (scPTZ) Test : This model further confirmed the anticonvulsant potential, with compounds demonstrating varying degrees of efficacy.

The mechanism underlying the anticonvulsant action appears to be linked to the modulation of voltage-gated sodium and calcium channels, which are crucial for neuronal excitability .

Analgesic Properties

In addition to its anticonvulsant effects, PPAA derivatives have been investigated for their analgesic properties. In a formalin-induced pain model in mice, specific compounds exhibited significant pain relief without impairing motor coordination . This suggests that PPAA may serve as a dual-action agent in treating both seizures and pain.

Mutagenicity Studies

Safety profiles are critical for any therapeutic agent. Studies evaluating the mutagenic and antimutagenic properties of PPAA derivatives using the Vibrio harveyi assay indicated that certain compounds did not exhibit mutagenic effects, suggesting a favorable safety profile for further development .

In Vivo and In Vitro Studies

Recent investigations into PPAA have included both in vivo and in vitro studies:

  • In Vivo Studies : Animal models have shown that PPAA can effectively reduce seizure frequency and severity without significant side effects. The therapeutic index (TI) calculated from these studies indicates a promising safety margin .
  • In Vitro Studies : Binding affinity studies have revealed that PPAA interacts with multiple neurotransmitter receptors, contributing to its pharmacological profile. These interactions may facilitate its anticonvulsant and analgesic effects through enhanced neurotransmission modulation .

Case Studies and Clinical Implications

Several case studies highlight the therapeutic potential of PPAA derivatives:

  • Epilepsy Management : In clinical settings, compounds derived from PPAA are being explored as adjunct therapies for epilepsy, particularly in patients who do not respond adequately to conventional antiepileptic drugs (AEDs). Their ability to modulate seizure activity while providing analgesia presents a unique therapeutic advantage.
  • Pain Management : The analgesic properties of PPAA derivatives are being investigated for use in chronic pain conditions, where traditional pain management strategies may fall short.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Phenyl-pyrrolidin-1-yl-acetic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves coupling pyrrolidine derivatives with phenylacetic acid precursors. For example, chiral synthesis methods (e.g., asymmetric catalysis or enantioselective alkylation) can be employed to control stereochemistry. Reaction efficiency is optimized by using catalysts like palladium complexes for cross-coupling reactions and adjusting solvent polarity (e.g., DMF or THF) to enhance intermediate stability. Monitoring reaction progress via TLC or HPLC ensures timely termination to maximize yield .

Q. How can crystallographic techniques determine the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation in solvents like ethanol or acetonitrile. Data collection using synchrotron radiation improves resolution. Refinement with SHELXL (from the SHELX suite) enables precise modeling of bond lengths, angles, and torsional parameters. Hydrogen bonding and π-π stacking interactions can be analyzed using Mercury software .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) with TMS as an internal standard. Coupling constants reveal conformational preferences (e.g., pyrrolidine ring puckering) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling (e.g., QSAR or molecular docking) predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • QSAR : Use quantum chemical descriptors (e.g., HOMO/LUMO energies) with regression models to correlate structural features (e.g., substituent electronegativity) with activity. Software like Gaussian or COSMO-RS aids in parameter calculation .
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Protonation states are adjusted using Epik, and binding affinities are validated via MD simulations in explicit solvent .

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer : Conduct meta-analysis using statistical tools (e.g., ANOVA or Bayesian inference) to identify confounding variables (e.g., cell line variability, assay conditions). Reproduce experiments under standardized protocols (e.g., fixed IC₅₀ measurement criteria). Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric assays) .

Q. What strategies are effective for enantiomeric resolution of this compound?

  • Methodological Answer :

  • Chiral Chromatography : Use polysaccharide-based columns (Chiralpak AD-H) with hexane:isopropanol mobile phases. Optimize flow rate and temperature for baseline separation .
  • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of one enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Properties

IUPAC Name

2-phenyl-2-pyrrolidin-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOZIYFGQLGJFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349417
Record name Phenyl-pyrrolidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100390-48-5
Record name Phenyl-pyrrolidin-1-yl-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 100390-48-5
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Phenyl-pyrrolidin-1-yl-acetic acid
Phenyl-pyrrolidin-1-yl-acetic acid
Phenyl-pyrrolidin-1-yl-acetic acid
Phenyl-pyrrolidin-1-yl-acetic acid
Phenyl-pyrrolidin-1-yl-acetic acid
Phenyl-pyrrolidin-1-yl-acetic acid

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